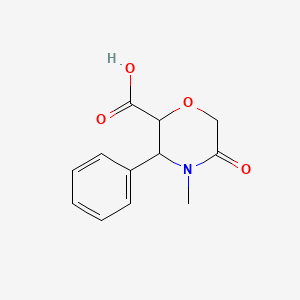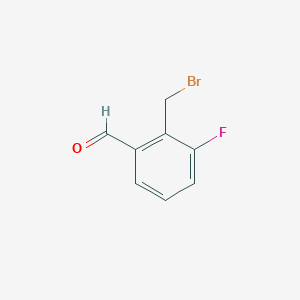
2-(Bromomethyl)-3-fluorobenzaldehyde
Overview
Description
2-(Bromomethyl)-3-fluorobenzaldehyde is an organic compound characterized by the presence of a bromomethyl group and a fluorine atom on a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzaldehyde Derivatives: One common method involves the halogenation of 3-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds at room temperature.
Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with 3-fluorobenzaldehyde to introduce the bromomethyl group.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure efficiency and safety. These methods involve the use of automated systems to control reaction conditions and optimize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2-(bromomethyl)-3-fluorobenzyl alcohol.
Substitution: The bromomethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-(Bromomethyl)-3-fluorobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-3-fluorobenzaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of enzymes involved in inflammatory responses or cancer cell proliferation.
Receptors: Binding to receptors that regulate cellular signaling pathways.
Comparison with Similar Compounds
2-(Bromomethyl)-3-fluorobenzaldehyde is compared with other similar compounds to highlight its uniqueness:
2-(Bromomethyl)benzaldehyde: Lacks the fluorine atom, leading to different reactivity and biological activity.
3-Fluorobenzaldehyde: Does not have the bromomethyl group, resulting in distinct chemical properties.
2-(Chloromethyl)-3-fluorobenzaldehyde: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Properties
IUPAC Name |
2-(bromomethyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBZHKEUREGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


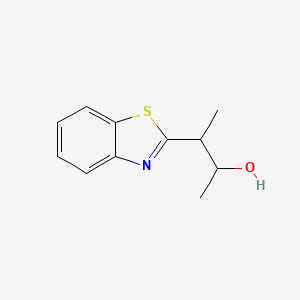
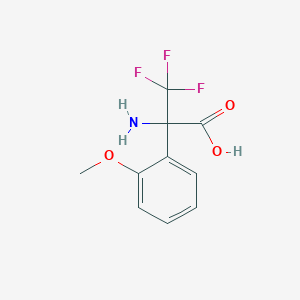
![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)
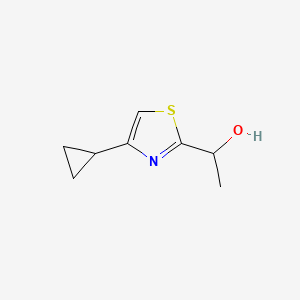
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)
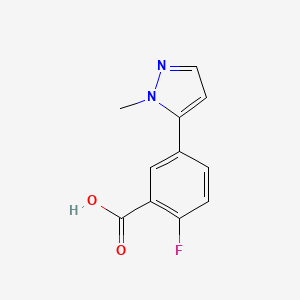
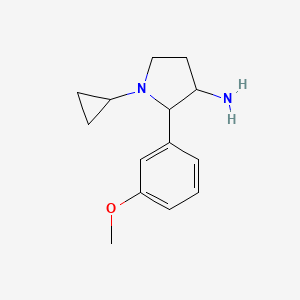


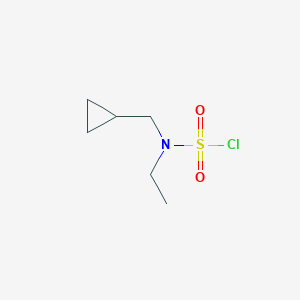
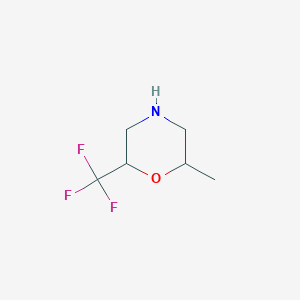
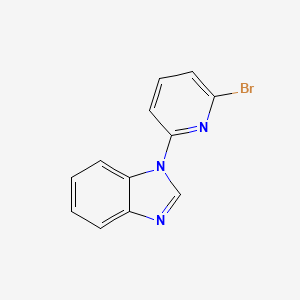
![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)
